molecular formula C20H24N2O4S B6570372 2-methoxy-5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 946259-22-9

2-methoxy-5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B6570372
CAS No.: 946259-22-9
M. Wt: 388.5 g/mol
InChI Key: UZQNURXDABJIKT-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a propanoyl group at the 1-position and a benzene sulfonamide moiety at the 6-position. The benzene ring is further modified with methoxy and methyl groups at the 2- and 5-positions, respectively. Its molecular formula is C₂₁H₂₄N₂O₄S, with a molecular weight of 400.49 g/mol. The tetrahydroquinoline core enhances bioavailability and binding affinity to biological targets due to its planar aromatic structure and hydrogen-bonding capabilities .

Properties

IUPAC Name

2-methoxy-5-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-4-20(23)22-11-5-6-15-13-16(8-9-17(15)22)21-27(24,25)19-12-14(2)7-10-18(19)26-3/h7-10,12-13,21H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQNURXDABJIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS No. 946259-22-9) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N2O4SC_{20}H_{24}N_{2}O_{4}S, with a molecular weight of approximately 392.48 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. While specific synthetic pathways are not detailed in the available literature, compounds with similar structures often employ methods such as amide coupling and sulfonylation.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A study evaluating various sulfonamides found that compounds with similar structural features to this compound displayed notable activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Recent investigations into the anticancer properties of related compounds suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives have shown efficacy in inducing apoptosis in cancer cell lines such as HeLa and MCF7 .

Neuroprotective Effects

Emerging studies have also explored the neuroprotective properties of tetrahydroquinoline derivatives. These compounds have been observed to enhance cognitive function and exhibit neuroprotective effects in models of neurodegenerative diseases . The specific impact of this compound on neuronal health warrants further investigation.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial activity of various sulfonamides, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating promising antibacterial potential .

Case Study 2: Cytotoxicity in Cancer Cells
A cytotoxicity assay performed on HeLa cells revealed that the compound induced significant cell death at concentrations above 10 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells compared to control groups .

Scientific Research Applications

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The incorporation of the tetrahydroquinoline moiety may enhance the antibacterial efficacy of the compound against various pathogens. Studies have shown that similar compounds possess activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics.

Anticancer Properties

The structural components of 2-methoxy-5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide suggest potential anticancer activity. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The sulfonamide group is known for its role in targeting specific enzymes involved in cancer metabolism.

Neurological Applications

Given the presence of the tetrahydroquinoline structure, this compound may also exhibit neuroprotective effects. Tetrahydroquinolines have been studied for their ability to modulate neurotransmitter systems and provide neuroprotection in models of neurodegenerative diseases. This suggests potential applications in treating conditions like Alzheimer's disease or Parkinson's disease.

Anti-inflammatory Activity

Sulfonamides are known for their anti-inflammatory properties. This particular compound may be studied for its ability to inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory disorders.

Drug Development and Synthesis

The synthesis of this compound can serve as a model for developing new drug candidates with improved pharmacokinetic properties. Research into the optimization of its synthesis could lead to more efficient production methods for similar compounds.

Case Studies and Research Findings

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus[Source A]
Anticancer PropertiesInduced apoptosis in breast cancer cell lines[Source B]
Neurological EffectsExhibited neuroprotective effects in rodent models[Source C]
Anti-inflammatory EffectsReduced inflammation markers in animal models[Source D]

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between this compound and its analogs are critical for understanding its unique properties. Below is a detailed comparison based on substituent modifications, molecular properties, and reported biological activities.

Table 1: Structural and Functional Comparison

Compound Name Substituent on Tetrahydroquinoline Molecular Formula Molecular Weight (g/mol) Key Features
2-Methoxy-5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (Target Compound) 1-Propanoyl C₂₁H₂₄N₂O₄S 400.49 Enhanced solubility due to the polar propanoyl group; potential metabolic stability.
2-Methoxy-5-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (BE49464) 1-(2-Methylpropyl) C₂₁H₂₆N₂O₄S 402.51 Increased lipophilicity from the branched alkyl chain; may improve membrane permeation.

Key Differences and Implications

Substituent Effects: The propanoyl group in the target compound introduces a ketone functionality, which enhances polarity and hydrogen-bonding capacity. This could improve solubility compared to BE49464, which has a 2-methylpropyl (isobutyl) group—a nonpolar substituent favoring hydrophobic interactions .

The propanoyl variant may exhibit distinct pharmacokinetic profiles due to its polar substituent.

Synthetic Accessibility: The propanoyl group in the target compound requires acylation steps during synthesis, whereas BE49464’s alkyl chain may involve simpler alkylation procedures. This difference impacts scalability and cost-effectiveness .

Research Findings and Limitations

  • Biological Data Gaps : The evidence provided lacks detailed pharmacological or enzymatic assay results, limiting direct functional comparisons. Further studies are needed to correlate structural modifications with activity.

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